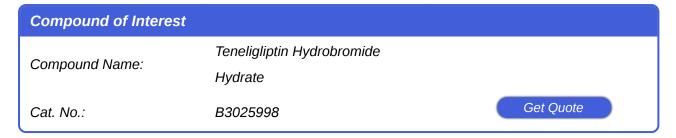


A Comprehensive Technical Guide on the Preclinical Discovery and Development of Teneligliptin

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the preclinical discovery and development of Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. The document details the lead optimization, mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety pharmacology of Teneligliptin, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Lead Discovery and Optimization

The discovery of Teneligliptin originated from the exploration of I-prolylthiazolidines as a novel class of DPP-4 inhibitors. Through systematic structure-activity relationship (SAR) studies, researchers at Mitsubishi Tanabe Pharma Corporation focused on substituting the γ-position of the proline structure with linked bicyclic heteroarylpiperazines. This effort led to the identification of 3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine, later named Teneligliptin.[1]

A key structural feature of Teneligliptin is its unique, rigid, "J-shaped" structure composed of five consecutive rings.[1][2][3] X-ray co-crystal structure analysis revealed that the phenyl ring on the pyrazole moiety has a crucial interaction with the S2 extensive subsite of the DPP-4



enzyme. This interaction was found to significantly enhance both the potency and selectivity of the compound.[1]

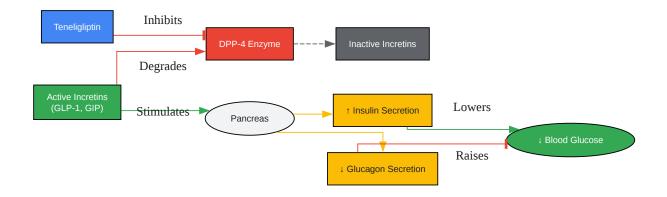
Mechanism of Action

Teneligliptin exerts its glucose-lowering effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] These hormones are released from the gastrointestinal tract in response to food intake and play a vital role in glucose homeostasis.

By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[2][5] This leads to several downstream effects in a glucose-dependent manner:

- Enhanced Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin.[2][4]
- Suppressed Glucagon Secretion: The elevated incretin levels also act on pancreatic α -cells to inhibit the release of glucagon, a hormone that raises blood glucose levels.[2][4]
- Delayed Gastric Emptying: GLP-1 is known to slow the rate at which food leaves the stomach, which helps to reduce postprandial glucose excursions.[5][6]

The culmination of these actions is improved glycemic control, particularly a reduction in post-meal blood glucose levels.





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Caption: Mechanism of action of Teneligliptin.

In Vitro Pharmacology DPP-4 Inhibition Potency

Teneligliptin demonstrated potent, concentration-dependent inhibition of both recombinant human DPP-4 and human plasma DPP-4.

Target Enzyme	IC50 Value (nmol/L)
Recombinant Human DPP-4	0.889[6][7]
Human Plasma DPP-4	1.75[6][7][8]
Rat Plasma DPP-4	~1[9][10]

Experimental Protocol: DPP-4 Inhibition Assay

A typical in vitro DPP-4 inhibition assay is conducted as follows:

- Reagents and Materials:
 - Human recombinant DPP-4 enzyme.
 - DPP-4 substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
 - Assay buffer (e.g., Tris-HCl, pH 8.0).
 - Test compound (Teneligliptin) at various concentrations.
 - Positive control inhibitor (e.g., Sitagliptin).
 - 96-well microplate (black, for fluorescence).
 - Fluorescence microplate reader.
- Procedure:



- The reaction is typically performed at 37°C.[11]
- To each well of the microplate, add the assay buffer, diluted DPP-4 enzyme, and the test compound (or vehicle for control wells).[11]
- Pre-incubate the plate for approximately 10 minutes to allow the inhibitor to bind to the enzyme.[12]
- Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.
- Monitor the fluorescence intensity over time using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[11][13] The increase in fluorescence corresponds to the cleavage of the substrate and the release of free AMC.
- Calculate the rate of reaction for each concentration of the inhibitor.
- The percentage of inhibition is determined relative to the uninhibited enzyme control.
- The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity Profile

Teneligliptin exhibits high selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9. This is a critical attribute, as inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical animal models.

Enzyme	Selectivity vs. DPP-4 (fold)
DPP-8	~160 - 850x[14]
DPP-9	~160 - 850x[14]
Fibroblast Activation Protein (FAP)	>10,000x[14]



Experimental Protocol: Selectivity Assay

The protocol for selectivity assays is similar to the DPP-4 inhibition assay, with the primary difference being the substitution of the target enzyme.

- Enzymes: Recombinant forms of other dipeptidyl peptidases (e.g., DPP-8, DPP-9) or other proteases are used.
- Substrates: Specific fluorogenic or chromogenic substrates for each respective enzyme are utilized.
- Procedure: The assay is run in parallel with the DPP-4 inhibition assay, using the same concentrations of Teneligliptin.
- Analysis: The IC₅₀ values for each enzyme are determined. The selectivity is then calculated as the ratio of the IC₅₀ for the off-target enzyme to the IC₅₀ for DPP-4 (e.g., IC₅₀ (DPP-8) / IC₅₀ (DPP-4)).

In Vivo Pharmacology (Animal Models)

The efficacy of Teneligliptin was evaluated in various preclinical models of type 2 diabetes.



Study Type	Animal Model	Dose(s)	Key Findings
Oral Glucose Tolerance Test	Zucker Fatty Rats	≥ 0.03 mg/kg	Significantly inhibited the increase in plasma glucose after an oral glucose load.[1]
Oral Carbohydrate Loading Test	Zucker Fatty Rats	≥ 0.1 mg/kg	Increased plasma levels of active GLP-1 and insulin; reduced glucose excursions.[9] [10]
Chronic Dosing (2 weeks)	Zucker Fatty Rats	Not specified	Sustained reduction in glucose excursions; decreased plasma triglycerides and free fatty acids.[10]
Diabetic Cardiomyopathy	Streptozotocin- induced Diabetic Mice	30 mg/kg	Alleviated cardiac dysfunction, potentially by inhibiting NLRP3 inflammasome activation.[15]
Neuropathic Pain	Partial Sciatic Nerve Transection in Rats	Not specified	Exerted antinociceptive effects.[16]
Cognitive Impairment	db/db Mice	60 mg/kg/day for 10 weeks	Alleviated diabetes- related cognitive impairment by inhibiting ER stress and NLRP3 inflammasome.[17]



Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats

- Animals: Male Zucker fatty rats or other relevant diabetic models are used. Animals are fasted overnight prior to the study.
- Dosing: Animals are randomly assigned to groups and administered Teneligliptin (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via oral gavage.
- Glucose Challenge: After a set period (e.g., 60 minutes) following drug administration, a baseline blood sample is collected from the tail vein. Immediately after, a glucose solution (e.g., 2 g/kg) is administered orally.
- Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Analysis: Plasma is separated, and glucose concentrations are measured using a glucose analyzer. Active GLP-1 and insulin levels can also be measured using specific ELISA kits.
- Data Evaluation: The area under the curve (AUC) for plasma glucose is calculated for each
 group to assess the overall effect on glucose tolerance. Statistical analysis is performed to
 compare the treatment groups to the vehicle control group.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species established the absorption, distribution, metabolism, and excretion (ADME) profile of Teneligliptin.

Species	Parameter	Value
Rat	T _{max} (oral)	0.75 - 0.88 hours[7]
Rat	Half-life (t½)	Not explicitly stated in provided results, but described as "long-lasting"[1][3][7][18][19]

Absorption: Oral administration of Teneligliptin in rats resulted in rapid absorption.



- Distribution: Following oral administration of radiolabeled [14C]teneligliptin to Sprague-Dawley rats, radioactivity was widely distributed throughout the body. The highest concentrations were observed in the kidney and liver, which are the main elimination organs.
 [7]
- Metabolism: Teneligliptin is metabolized by both cytochrome P450 (CYP) 3A4 and flavincontaining monooxygenase 3 (FMO3).[3][5][18][19]
- Excretion: Teneligliptin is eliminated via multiple pathways, including both renal excretion of the unchanged drug and hepatic metabolism.[3][18][19] This dual excretion route is a key characteristic, suggesting that dose adjustments may not be necessary for patients with either renal or hepatic impairment.[3][6][18][19]

Experimental Protocol: Tissue Distribution Study in Rats

- Radiolabeling: Teneligliptin is synthesized with a radioactive isotope, typically Carbon-14
 ([¹⁴C]).
- Animals and Dosing: Male Sprague-Dawley rats are administered a single oral dose of [14C]teneligliptin (e.g., 1 mg/kg).[20]
- Sample Collection: At predetermined time points (e.g., 0.5, 24, 168 hours) after dosing, animals are euthanized.[20]
- Whole-Body Autoradiography:
 - The animal carcass is frozen and embedded in a carboxymethylcellulose solution.
 - Thin sections (e.g., 40 μm) are sliced using a cryomicrotome.
 - The sections are exposed to an imaging plate to detect the distribution of radioactivity.
- Quantitative Tissue Distribution:
 - Alternatively, specific tissues and organs are collected, weighed, and homogenized.
 - The amount of radioactivity in each tissue sample is quantified using liquid scintillation counting.

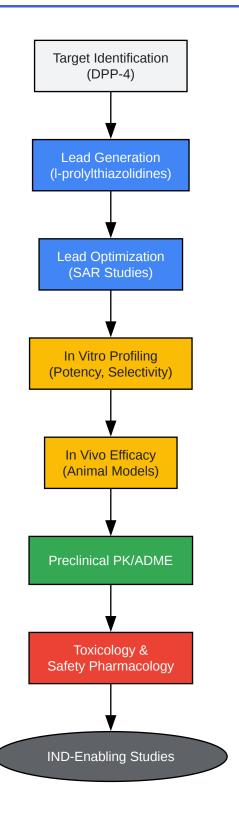


 \circ Concentrations of radioactivity in tissues are calculated and expressed as μg equivalents/g of tissue.

Preclinical Development Workflow

The preclinical development of Teneligliptin followed a structured pathway from initial discovery to the submission of an Investigational New Drug (IND) application.





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Caption: Preclinical drug development workflow for Teneligliptin.

Safety Pharmacology



Teneligliptin was generally well-tolerated in preclinical safety studies. A thorough QT/QTc evaluation study found that at the maximal recommended dose (40 mg), Teneligliptin caused a minor, not clinically significant, prolongation of the placebo-corrected QTcF interval.[14] However, a significant increase was noted at a supratherapeutic dose of 160 mg, indicating a need for caution when administering the drug to patients with a predisposition to QT prolongation.[14][21] Overall, the preclinical safety profile supported its advancement into clinical trials.

Conclusion

The preclinical development of Teneligliptin successfully identified a highly potent and selective DPP-4 inhibitor with a unique chemical structure. In vitro studies confirmed its potent inhibition of the DPP-4 enzyme with high selectivity over related proteases. In vivo studies in relevant animal models of type 2 diabetes demonstrated its efficacy in improving glycemic control, mediated by the enhancement of the incretin pathway. The pharmacokinetic profile, characterized by rapid absorption and dual elimination pathways, along with a favorable safety profile, provided a strong rationale for its successful transition into clinical development for the treatment of type 2 diabetes mellitus.

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